Propylene glycol dipelargonate

Penetration Enhancer Transdermal Delivery Thiocolchicoside

Propylene glycol dipelargonate (PGDP, also abbreviated as DPPG) is a diester synthesized from propylene glycol and pelargonic acid (nonanoic acid). With a molecular formula of C21H40O4 and a molecular weight of approximately 356.5 g/mol, it is characterized as a clear, low-viscosity liquid.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 41395-83-9
Cat. No. B1595213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol dipelargonate
CAS41395-83-9
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC
InChIInChI=1S/C21H40O4/c1-4-6-8-10-12-14-16-20(22)24-18-19(3)25-21(23)17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3
InChIKeySGRCVQDBWHCTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylene Glycol Dipelargonate (CAS 41395-83-9): A Data-Driven Guide to Emollient Selection


Propylene glycol dipelargonate (PGDP, also abbreviated as DPPG) is a diester synthesized from propylene glycol and pelargonic acid (nonanoic acid) [1]. With a molecular formula of C21H40O4 and a molecular weight of approximately 356.5 g/mol, it is characterized as a clear, low-viscosity liquid [1]. In cosmetic and pharmaceutical formulations, it primarily functions as a multifunctional emollient and a viscosity-controlling agent [1], but a substantial body of peer-reviewed research demonstrates that its quantitative performance as a skin penetration enhancer is what drives its unique value proposition and justifies its selection over other ester-based emollients.

Propylene Glycol Dipelargonate Procurement: Why Chemical Class Alone Does Not Guarantee Functional Equivalence


While PGDP belongs to the broader propylene glycol diester family—a class known for emollience—generic substitution is scientifically unsound due to significant functional divergence. The chain length of the esterified fatty acid (pelargonic acid, C9) imparts a specific combination of lipophilicity and molecular volume that distinguishes it from analogs with shorter (e.g., caprylic, C8) or longer chains [1]. These structural differences manifest as quantifiable variations in solubility parameters (HSP), skin permeation enhancement capabilities, and partitioning behavior that directly impact final product performance. Assuming functional equivalence between PGDP and other propylene glycol diesters or common emollients like isopropyl myristate (IPM) can lead to compromised drug delivery efficacy, altered sensorial profiles, and formulation instability [1].

Propylene Glycol Dipelargonate: A Quantitative Evidence Guide for Scientific Selection


Quantified Skin Permeation Enhancement of Thiocolchicoside vs. Transcutol and Commercial Formulation

In a head-to-head Franz diffusion cell study using rat skin, a formulation containing propylene glycol dipelargonate (DPPG) and ethanol demonstrated a statistically significant 3.58-fold enhancement of thiocolchicoside permeation compared to the base formulation. Notably, it outperformed other tested enhancers including Transcutol (ethoxyethylendiglycol), Lipoid S20, capsaicin, and Labrafil M1944 CS, which did not show statistically significant differences from the base [1]. Furthermore, when compared directly to Muscoril ointment, a marketed product with identical drug concentration (0.25%), the DPPG/ethanol formulation achieved a 4.86-fold increase in permeability constant [1].

Penetration Enhancer Transdermal Delivery Thiocolchicoside

Heparin Flux Enhancement: Direct Comparison with Transcutol and Other Promoters

A comparative study evaluated the effect of non-toxic penetration enhancers on the in vitro percutaneous absorption of heparin sodium salt through human skin [1]. Propylene glycol dipelargonate (DPPG) was among the enhancers that significantly increased heparin skin permeation, while Transcutol failed to do so [1]. Further analysis from Carbopol gels revealed that DPPG enhances heparin skin penetration, whereas Transcutol did not. The study's mechanistic calculations indicated that DPPG acts by increasing the diffusion coefficient of heparin through the skin [1].

Heparin Transdermal Penetration Enhancer Biopharmaceuticals

Differential Partitioning Behavior: PGDP as a Distinct Model Solvent in the 'Critical Quartet'

Propylene glycol dipelargonate (PGDP) has been established as one of the four solvents in the 'critical quartet' (alkane, octanol, chloroform, PGDP) for determining partition coefficients (log Kow) in QSAR studies [1]. This is because its solvation properties differ significantly from the gold standard octanol. For example, in a study of non-ionizable solutes with log P values up to 3.0, octanol was found to be a better model for partition into intestinal brush border membrane vesicles (BBMV) than PGDP, underscoring that PGDP provides a distinct partitioning environment [2]. Data for 216 partition coefficients in PGDP have been compiled, highlighting its unique role as a hydrogen bond acceptor solvent, which contrasts with the amphiphilic nature of octanol [3].

Lipophilicity QSAR Partition Coefficient Drug Design

Propylene Glycol Dipelargonate (CAS 41395-83-9): Evidence-Backed Application Scenarios


Topical and Transdermal Drug Delivery Formulation Development

When developing a topical or transdermal formulation for a drug with poor skin permeability, PGDP should be prioritized over other common emollients like Transcutol or simple solvent systems. Its ability to statistically increase the permeation of molecules like thiocolchicoside (3.58-fold) and heparin, where Transcutol fails, is directly supported by in vitro studies [1][2]. This makes it a high-value component in proof-of-concept formulations for pain relief, anti-inflammatory, or biopharmaceutical topical products.

Computational Drug Discovery and QSAR Model Building

In computational chemistry, PGDP is not a generic oil phase. It serves as a critical, distinct solvent in the 'critical quartet' for lipophilicity measurements [3]. Scientists building predictive QSAR models for membrane permeability or oral absorption can generate orthogonal data by using PGDP-water partition coefficients (log Kpgdp) alongside standard octanol-water values. This can improve model robustness and reveal nuances in drug-membrane interactions that are masked by octanol alone.

High-Performance Emollient Base with a 'Light Feel' Profile

For cosmetic formulators seeking a non-greasy, fast-spreading emollient, PGDP is a superior choice over heavier esters like isopropyl myristate (IPM) or triglycerides. Its low freezing point (-20°C) and specific gravity (~0.915-0.917 at 25°C) contribute to its light skin feel and ease of formulation in creams, lotions, and makeup products . This is further supported by its use in 'clean beauty' applications and its compatibility with a wide range of ingredients as predicted by Hansen Solubility Parameters (HSP) .

Stratum Corneum Interaction Studies and Mechanistic Research

PGDP is a proven tool for studying the skin's barrier function. Research demonstrates that its penetration enhancement effect on drugs like caffeine and testosterone is not solely a partitioning phenomenon but is mechanistically linked to its ability to interact with stratum corneum lipid bilayers [4]. This makes it a valuable research chemical for investigating skin permeation mechanisms and for designing rational combinations with co-solvents like propylene glycol (PG) to optimize drug delivery.

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